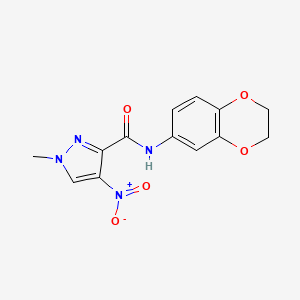

![molecular formula C14H16N2O4S2 B5550184 4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of chemicals known for their potential in various applications, including medicinal chemistry. The interest in this compound stems from its unique structural features, which contribute to its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of derivatives of this compound involves nucleophilic substitution reactions and the use of specific sulfonamide moieties to introduce biological activity. For instance, a study by Abbasi et al. (2018) describes the synthesis of sulfonamides derivatives initiated by the nucleophilic substitution reaction of 2-(4-methoxyphenyl)-1-ethanamine with 4-(acetylamino)benzenesulfonyl chloride in aqueous sodium carbonate (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, revealing the spatial arrangement and confirming the identity of synthesized compounds. Ghorab et al. (2017) reported the crystal structures of similar compounds through X-ray crystallography, providing insight into the molecular conformation (Ghorab et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including regioselective cleavage and competitive formation of different heterocyclic structures. A study by Tornus et al. (1996) discussed the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines, leading to the formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the chemical versatility of the sulfonamide group (Tornus et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The study by Nikonov et al. (2021) on a related compound provides valuable data on these aspects, highlighting the importance of physical properties in the application of these chemicals (Nikonov et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are of significant interest. For example, the study by Chohan and Shad (2011) on sulfonamide-derived ligands and their metal complexes emphasizes the role of the sulfonamide group in biological activity, showcasing the chemical properties that make these compounds potential therapeutic agents (Chohan & Shad, 2011).

Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Probes

"4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide" and its derivatives have been explored for their potential as fluorescent molecular probes due to their strong solvent-dependent fluorescence. This characteristic is attributed to an intramolecular charge transfer mechanism, making them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The compounds' fluorescence-environment dependence, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift enhance their application in biological imaging and diagnostics (Diwu et al., 1997).

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamide derivatives, including compounds related to "4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide," has demonstrated their potential in developing new antibacterial and antifungal agents. These studies have found that such compounds possess significant bactericidal and fungicidal activities, indicating their usefulness in creating novel treatments for infections (El-Mariah & Nassar, 2008).

Molecular Docking and Drug Development

Further studies have involved the use of molecular docking techniques to explore the interaction between sulfonamide derivatives and various biological targets. This approach aids in understanding the pharmacological potential of these compounds, including their roles in cancer therapy and as antioxidants. The computational analysis helps in predicting the efficacy of these molecules against specific diseases, providing a foundation for the development of new therapeutic agents (Mohamed et al., 2022).

Analytical Applications

The compound and its related derivatives have been used as reagents in analytical chemistry to detect and quantify amino acids and other biochemical molecules. Their ability to form stable, intensely colored products with various compounds makes them valuable tools in high-performance liquid chromatography and other analytical methods for biomedical research and diagnostics (Leonard & Osborne, 1975).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-16(2)22(18,19)12-8-13(21-9-12)14(17)15-10-4-6-11(20-3)7-5-10/h4-9H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPLJBGDYWIYNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5550105.png)

![1-(4-methylphenyl)-4-[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]-2-piperazinone](/img/structure/B5550109.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5550110.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5550121.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)